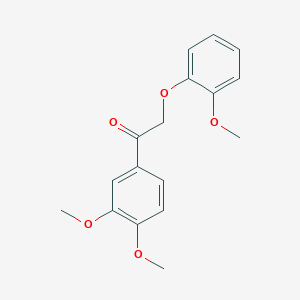
Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone is an organic compound that features a complex structure with multiple methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenoxy)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(2-ethoxyphenoxy)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(2-chlorophenoxy)ethanone
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, also known as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone, is a compound of significant interest in medicinal chemistry. Its biological activities have been the subject of various studies, focusing on its potential therapeutic applications, mechanisms of action, and interaction with biological systems.
- Chemical Formula : C17H18O5
- Molecular Weight : 302.32 g/mol
- CAS Number : 22675-96-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been reported to act as an enzyme inhibitor and receptor ligand , influencing various biochemical pathways associated with disease processes. For instance, it may inhibit kinase activity or modulate signaling proteins, which can lead to altered cellular responses beneficial for therapeutic effects .
Biological Activities
- Antioxidant Properties : The compound has exhibited antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role.
- Antimicrobial Activity : Research has indicated that ethanone derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
- Potential Anticancer Effects : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Case Studies and Experimental Data
A variety of studies have been conducted to explore the biological effects of ethanone:
- Kinetic Studies : A study examining the kinetics of lignin degradation involving this compound demonstrated its role in promoting reactions that could lead to the breakdown of complex organic materials. The results indicated effective catalytic activity under specific conditions .
- In Vitro Studies : In vitro experiments have shown that ethanone can inhibit certain enzymes linked to cancer progression and metabolic disorders. For example, it was found to inhibit protein tyrosine phosphatases (PTP), which are implicated in insulin signaling pathways .
- Comparative Analysis : A comparative analysis of various derivatives revealed that modifications in the methoxy groups significantly influenced the biological activity and potency of the compounds against specific targets .
Data Table: Biological Activities of Ethanone Derivatives
Properties
CAS No. |
22675-96-3 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H18O5/c1-19-14-6-4-5-7-16(14)22-11-13(18)12-8-9-15(20-2)17(10-12)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
ZFLRJLWTCVPTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















